4-[4-(methylsulfanyl)phenyl]-1H-imidazole
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Overview
Description
4-[4-(methylsulfanyl)phenyl]-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 4-(methylsulfanyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(methylsulfanyl)phenyl]-1H-imidazole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-[4-(methylsulfanyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-[4-(methylsulfanyl)phenyl]-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-[4-(methylsulfanyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The methylsulfanyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfanyl)phenylacetic acid: Similar in structure but with an acetic acid moiety instead of an imidazole ring.
1-ethynyl-4-(methylsulfanyl)benzene: Contains an ethynyl group instead of an imidazole ring.
Uniqueness
4-[4-(methylsulfanyl)phenyl]-1H-imidazole is unique due to the presence of both an imidazole ring and a methylsulfanyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H10N2S/c1-13-9-4-2-8(3-5-9)10-6-11-7-12-10/h2-7H,1H3,(H,11,12) |
InChI Key |
SWXLZOBZKDTXCW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CN=CN2 |
Origin of Product |
United States |
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